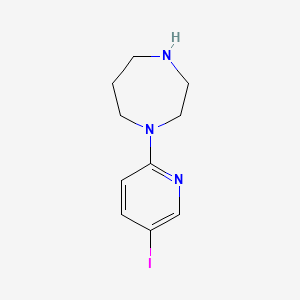

1-(5-Iodopyridin-2-yl)-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14IN3 |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

1-(5-iodopyridin-2-yl)-1,4-diazepane |

InChI |

InChI=1S/C10H14IN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 |

InChI Key |

RETVVTOFTSOUGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Iodopyridin 2 Yl 1,4 Diazepane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing a synthetic route. For 1-(5-Iodopyridin-2-yl)-1,4-diazepane, the most logical disconnection is at the C-N bond between the pyridine (B92270) ring and the diazepane nitrogen. This leads to two key synthons: a 2-halopyridine electrophile (specifically, a 2-halo-5-iodopyridine) and a 1,4-diazepane nucleophile. This disconnection is strategically sound as it simplifies the complex target molecule into two more readily accessible precursors. The forward synthesis would then involve a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction to form the desired C-N bond.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound hinges on the efficient preparation of its constituent precursors.

The key pyridine precursor required is a 2-halo-5-iodopyridine. A common starting material for such compounds is 2-aminopyridine (B139424). The synthesis of 2-amino-5-iodopyridine can be achieved through direct iodination of 2-aminopyridine using reagents such as periodic acid and iodine in a mixture of acetic acid and water, followed by the addition of sulfuric acid. researchgate.net Another approach involves the bromination of 2-aminopyridine with N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine, which can then be subjected to an iodination reaction. ijssst.info

Furthermore, Sandmeyer-type reactions can be employed to convert 2-amino-5-halopyridines into other 2,5-dihalopyridines, providing flexibility in the choice of the leaving group for the subsequent coupling reaction. mdpi.com For instance, 2-amino-5-iodopyridine can be synthesized from other aryl bromides through a copper-catalyzed halogen exchange reaction. guidechem.com The choice of the halogen at the 2-position (e.g., chloro, bromo) can influence the reactivity in the final coupling step.

| Starting Material | Reagents | Product | Reference |

| 2-Aminopyridine | HIO₄, I₂, AcOH, H₂O, H₂SO₄ | 2-Amino-5-iodopyridine | researchgate.net |

| 2-Aminopyridine | NBS, Acetone | 2-Amino-5-bromopyridine | ijssst.info |

| 2-Amino-5-bromopyridine | Potassium iodate, Potassium iodide | 2-Amino-5-bromo-3-iodopyridine | ijssst.info |

| Aryl bromide | CuI, NaI, trans-N,N'-dimethyl-1,2-cyclohexanediamine | Aryl iodide | guidechem.com |

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Various synthetic methods have been developed for its construction. One common approach involves the reductive amination of dicarbonyl compounds with diamines. nih.gov Another strategy is the cyclization of linear precursors containing two nitrogen atoms and a suitable carbon backbone. For instance, a domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates can yield 1,4-diazepanes. acs.org

Ring expansion reactions, such as the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid, can also be employed to synthesize N-alkyl-1,4-diazepin-5-ones, which can then be further functionalized. researchgate.net Additionally, intramolecular C-N bond coupling reactions of appropriately substituted precursors can lead to the formation of the diazepine (B8756704) ring. mdpi.comnih.gov The choice of synthetic route often depends on the desired substitution pattern on the diazepane ring. For the synthesis of the parent 1,4-diazepane, protection-deprotection strategies are often necessary to ensure selective functionalization at one of the nitrogen atoms.

| Method | Description | Reference |

| Reductive Amination | Reaction of a dicarbonyl compound with a diamine followed by reduction. | nih.gov |

| Domino Process | In situ generation of an aza-Nazarov reagent from a 1,2-diamine and an alkyl 3-oxohex-5-enoate. | acs.org |

| Schmidt Ring Expansion | Reaction of an N-alkyl-4-piperidone with hydrazoic acid. | researchgate.net |

| Intramolecular C-N Coupling | Cyclization of a linear precursor containing both amine and electrophilic functionalities. | mdpi.comnih.gov |

Optimization of Ring-Closure Reactions and Coupling Methodologies

The final and critical step in the synthesis of this compound is the coupling of the substituted pyridine precursor with the 1,4-diazepane ring.

A straightforward approach to form the C-N bond is through a direct N-alkylation reaction. In this method, a mono-protected 1,4-diazepane can be deprotonated with a suitable base to generate a nucleophilic nitrogen, which then attacks the electrophilic carbon at the 2-position of the 2-halo-5-iodopyridine, displacing the halide. The choice of solvent, base, and temperature is crucial for optimizing the yield and minimizing side reactions.

Alternatively, amidation followed by reduction can be employed. This would involve reacting the diazepane with a pyridine-2-carboxylic acid derivative to form an amide, which is then reduced to the corresponding amine.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This reaction typically employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide. In the context of synthesizing this compound, a mono-protected 1,4-diazepane would be coupled with a 2-halo-5-iodopyridine in the presence of a palladium catalyst, a phosphine ligand (e.g., SPhos), and a base. researchgate.net

The Buchwald-Hartwig amination offers several advantages, including mild reaction conditions, high functional group tolerance, and broad substrate scope. Optimization of the catalyst system (palladium precursor and ligand), base, and solvent is essential to achieve high yields and selectivity. This method is particularly well-suited for coupling unactivated aryl halides and for large-scale synthesis.

| Coupling Method | Description | Key Components |

| N-Alkylation | Nucleophilic substitution of a halide on the pyridine ring by the diazepane nitrogen. | Base, Solvent |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | Palladium catalyst, Phosphine ligand, Base |

Purification and Isolation Techniques in Synthetic Pathways

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a compound of high purity. The choice of purification technique depends on the physical and chemical properties of the product and the impurities present.

A common initial work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

Column Chromatography is a widely used technique for the purification of N-aryl diazepanes. A silica (B1680970) gel stationary phase is typically employed, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

Recrystallization can be an effective method for obtaining highly pure crystalline this compound, provided a suitable solvent system is identified. This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Acid-Base Extraction can be utilized to separate the basic this compound from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution, which protonates the basic nitrogen atoms of the diazepine ring, causing the compound to move into the aqueous phase. The aqueous layer is then separated, basified, and the product is re-extracted into an organic solvent.

The following table summarizes the key purification techniques and their principles:

| Purification Technique | Principle of Separation | Typical Solvents/Reagents |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Silica gel, Alumina, Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Ethanol, Methanol, Isopropanol, Ethyl Acetate |

| Acid-Base Extraction | Difference in the acidic/basic properties of the compound and impurities. | Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate |

Novel Synthetic Routes and Process Development

Recent advancements in organic synthesis have led to the development of novel and more efficient routes for the synthesis of N-aryl diazepanes, which can be applied to the production of this compound. These new methods often focus on improving reaction efficiency, reducing waste, and utilizing more environmentally friendly conditions.

Mechanochemistry , the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. The N-arylation of diamines has been successfully achieved using ball milling, which can lead to faster reaction times and reduced solvent usage. researchgate.net This solvent-free approach offers significant environmental and economic advantages.

Continuous flow synthesis is another area of process development that offers improved control over reaction parameters, enhanced safety, and easier scalability. frontiersin.orgresearchgate.net The synthesis of diazepine derivatives has been demonstrated in microreactor systems, allowing for precise control of temperature, pressure, and reaction time, leading to higher yields and purity. frontiersin.orgresearchgate.net

The development of novel catalytic systems continues to be a major focus in the synthesis of N-aryl diazepanes. This includes the design of more active and stable copper and palladium catalysts with tailored ligands to improve the efficiency of Ullmann and Buchwald-Hartwig couplings. beilstein-journals.orgnih.govacs.orgmdpi.com Research into using more abundant and less toxic metals as catalysts is also an active area of investigation.

The following table outlines some of the novel synthetic approaches and their potential advantages for the synthesis of this compound:

| Novel Synthetic Route | Key Features | Potential Advantages |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions using mechanical force (ball milling). | Reduced waste, faster reaction times, improved safety. researchgate.net |

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream in a microreactor. | Precise control over reaction parameters, enhanced safety, easy scalability, higher purity. frontiersin.orgresearchgate.net |

| Advanced Catalytic Systems | Use of highly active and selective metal catalysts with specifically designed ligands. | Higher yields, milder reaction conditions, broader substrate scope. beilstein-journals.orgnih.govacs.orgmdpi.com |

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Without experimental data, a discussion of the one-dimensional and two-dimensional NMR spectra (COSY, HSQC, HMBC, NOESY) cannot be conducted. The chemical shifts, coupling constants, and through-space correlations that would reveal the conformational dynamics and stereochemistry of the diazepine (B8756704) ring and its connection to the iodopyridine moiety remain undetermined.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

No crystallographic information file (CIF) or published study on the single-crystal X-ray diffraction of 1-(5-Iodopyridin-2-yl)-1,4-diazepane could be located. As a result, an analysis of its solid-state molecular geometry, including bond lengths, bond angles, crystal packing, intermolecular interactions (such as hydrogen bonding or halogen bonding involving the iodine atom), and conformational preferences in the crystalline state, cannot be performed.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Characterization

The characteristic vibrational frequencies for the functional groups within this compound, which would be identified by FTIR and Raman spectroscopy, have not been documented. This includes the stretching and bending modes for the C-N, N-H, C-H, and C-I bonds, as well as the aromatic ring vibrations.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Following an extensive search of scientific literature and chemical databases, detailed high-resolution mass spectrometry (HRMS) data, including precise molecular weight determination and specific fragmentation analysis for the compound this compound, is not publicly available.

While the synthesis and characterization of various substituted diazepanes and pyridines are documented, specific experimental data for this particular iodinated derivative could not be located. Typically, HRMS would be employed to confirm the elemental composition of a synthesized compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C10H14IN3, the theoretical exact mass of the molecular ion [M]+ would be calculated. The presence of the iodine atom would be distinctly recognizable due to its monoisotopic nature (126.9045 u).

The fragmentation analysis, usually conducted via tandem mass spectrometry (MS/MS), would provide insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the diazepine ring or the loss of the iodo-substituent from the pyridine (B92270) ring.

Although specific data is unavailable for this compound, the general approach would involve the generation of data similar to that presented in the hypothetical tables below.

Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray (ESI) |

| Ion Polarity | Positive |

| Theoretical m/z [M+H]+ | [Value] |

| Measured m/z [M+H]+ | [Value] |

| Mass Error (ppm) | [Value] |

| Molecular Formula | C10H15IN3+ |

Hypothetical Fragmentation Analysis Data (MS/MS)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| [Value of M+H]+ | [Fragment 1 m/z] | Loss of diazepine moiety |

| [Value of M+H]+ | [Fragment 2 m/z] | Loss of iodopyridinyl moiety |

| [Value of M+H]+ | [Fragment 3 m/z] | Cleavage within the diazepine ring |

It is important to reiterate that the tables above are illustrative examples of how the data would be presented and are not based on experimental results for this compound, as such information is not currently in the public domain.

Computational and Theoretical Investigations of Molecular Characteristics

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govmdpi.com By calculating the electron density, DFT can predict a wide range of molecular characteristics, offering a deep understanding of the molecule's reactivity, stability, and spectroscopic signatures. nih.govnih.gov For "1-(5-Iodopyridin-2-yl)-1,4-diazepane," DFT calculations are pivotal in elucidating its fundamental electronic nature.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. chemijournal.com

For "this compound," the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyridine (B92270) ring and the nitrogen atoms of the diazepine (B8756704) ring. The LUMO, conversely, would likely be distributed over the electron-deficient areas of the molecule. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

In the case of "this compound," the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring and the nitrogen atoms of the diazepine ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. The iodine atom, being electronegative, would also contribute to the local electronic landscape.

Conformational Analysis and Energy Landscapes

The 1,4-diazepane ring is a seven-membered ring, which endows it with significant conformational flexibility. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its biological activity, as the conformation of the molecule often dictates its ability to bind to a biological target.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational changes and flexibility of molecules like "this compound." mdpi.comnih.gov These simulations can reveal the accessible conformations of the diazepine ring and how the substituent on the nitrogen atom influences this flexibility.

Among the many possible conformations, the one with the lowest potential energy is termed the global minimum conformation. This conformation is the most stable and, therefore, the most populated at equilibrium. Identifying the global minimum conformation is a key objective of conformational analysis. Computational methods, such as systematic or stochastic conformational searches, can be employed to explore the potential energy surface and identify the lowest energy structures. For "this compound," the global minimum conformation will be a result of the interplay between the steric and electronic effects of the iodopyridinyl group and the intrinsic conformational preferences of the diazepine ring.

Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govnih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

The conceptual framework for molecular docking of "this compound" would involve selecting a relevant protein target based on the therapeutic area of interest. For instance, given the prevalence of diazepine scaffolds in central nervous system (CNS) active agents, a potential target could be a neurotransmitter receptor or a specific enzyme implicated in a neurological disorder. mdpi.com

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. researchgate.net For "this compound," the pyridine ring could participate in pi-stacking interactions with aromatic amino acid residues in the binding pocket, while the nitrogen atoms could act as hydrogen bond acceptors. The iodine atom may form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Table 2: Hypothetical Docking Scores and Interactions for this compound with a Putative Protein Target

| Parameter | Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 (with Ser120, Tyr150) |

| Hydrophobic Interactions | Leu85, Val100, Ile130 |

| Pi-Stacking | Phe200 |

| Halogen Bond | With backbone carbonyl of Gly119 |

Note: The data in this table is hypothetical and for illustrative purposes only. The amino acid residues are examples and would be specific to the actual protein target.

Rational Design Principles for Molecular Recognition

The rational design of ligands is predicated on understanding and optimizing the interactions between a small molecule and its biological target. researchgate.net For a molecule like this compound, the design process would focus on how its distinct structural features contribute to molecular recognition.

The key principles guiding this process include:

Structural Complementarity: The three-dimensional shape of the ligand should fit snugly into the binding site of the target protein. For the 1,4-diazepane ring, its flexible seven-membered ring can adopt various conformations, such as a twist-chair, which can be crucial for fitting into specific binding pockets.

Electronic Complementarity: The electrostatic potential surfaces of the ligand and its target should be complementary. The electron-rich regions of the 5-iodopyridin-2-yl moiety, influenced by the nitrogen and iodine atoms, would be designed to interact favorably with electron-poor regions of the receptor. Conversely, the amine groups of the diazepane ring can act as hydrogen bond donors.

Hydrophobic Interactions: Nonpolar regions of the ligand will seek to interact with hydrophobic pockets in the target protein, releasing bound water molecules and increasing entropy, which is a favorable process. The pyridine ring and any alkyl substituents on the diazepane ring would be key contributors to such interactions.

Hydrogen Bonding: The nitrogen atoms of the 1,4-diazepane ring and the pyridine ring can act as hydrogen bond acceptors, while the N-H group of the diazepane can be a hydrogen bond donor. These interactions are highly directional and play a critical role in ligand binding and selectivity.

Halogen Bonding: The iodine atom at the 5-position of the pyridine ring is a noteworthy feature. Iodine can act as a halogen bond donor, forming a non-covalent interaction with a Lewis base, such as an oxygen or nitrogen atom, in the binding site of a protein. This type of interaction has been increasingly recognized as a valuable tool in rational drug design to enhance binding affinity and selectivity.

In the context of designing analogs of this compound, computational methods such as molecular docking would be employed to visualize and evaluate these interactions within a target's binding site. For instance, in the design of sigma (σ) receptor ligands, a class of proteins where diazepane derivatives have shown activity, molecular dynamics simulations have been used to confirm strong interactions within the active site of the receptor. nih.gov

In Silico Screening Methodologies for Novel Scaffolds

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method is significantly faster and more cost-effective than traditional high-throughput screening.

For identifying novel scaffolds with potential activity, based on the this compound structure, the following methodologies could be applied:

Ligand-Based Virtual Screening: This approach uses the knowledge of known active ligands to identify other compounds with similar properties.

2D Similarity Searching: This method uses molecular fingerprints (binary strings representing the presence or absence of certain structural features) to find molecules in a database that are structurally similar to the query molecule, this compound.

3D Shape-Based Screening: This technique uses the three-dimensional shape of the query molecule as a template to find other molecules in a database that have a similar shape. This is particularly relevant for the flexible 1,4-diazepane ring.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A model could be developed based on the key features of this compound and used to screen virtual libraries for compounds that match the pharmacophoric constraints.

Structure-Based Virtual Screening: This method requires the three-dimensional structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling.

Molecular Docking: This is one of the most common virtual screening techniques. It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, usually as a docking score. Large databases of compounds can be docked into the binding site of a target, and the top-scoring hits can be selected for further investigation. For example, in silico screening of quinoline-based compounds has been performed using Autodock software to identify potential antibacterials. researchgate.net

The results of virtual screening are typically a ranked list of candidate molecules. These "hits" would then be acquired or synthesized for experimental testing to validate their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design (Theoretical Perspective)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov From a theoretical perspective, QSAR models can be invaluable for designing novel scaffolds based on this compound by predicting the activity of yet-to-be-synthesized analogs.

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of analogs of this compound, a wide range of descriptors would be calculated:

| Descriptor Class | Examples | Relevance to this compound |

| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic properties of the molecule. |

| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Molecular Connectivity Indices, 2D Pharmacophore Fingerprints | Describe the atom connectivity and topology of the molecule. |

| 3D Descriptors | van der Waals Volume, Molecular Surface Area, 3D-MoRSE Descriptors, WHIM Descriptors | Capture the three-dimensional shape and size of the molecule. |

| Physicochemical Properties | LogP (lipophilicity), pKa (acidity/basicity), Molar Refractivity, Polar Surface Area (PSA) | Crucial for understanding pharmacokinetic properties like absorption and distribution. |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Provide insights into the electronic properties and reactivity of the molecule. |

Once a large number of descriptors are calculated, feature selection is a critical step to identify the most relevant descriptors that correlate with the biological activity. This helps to avoid overfitting the model and improves its predictive power. Common feature selection techniques include:

Genetic Algorithms

Stepwise Regression

Recursive Feature Elimination

Principal Component Analysis (PCA)

Predictive Model Development for Structural Modifications

With a set of relevant descriptors selected, a predictive QSAR model can be developed using various statistical and machine learning methods. The goal is to create a mathematical equation that can accurately predict the biological activity of new, untested compounds.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.

Artificial Neural Networks (ANN): A powerful machine learning technique inspired by the structure of the human brain, capable of modeling complex non-linear relationships.

A hypothetical QSAR model for a series of this compound analogs might look like this (as a simplified MLR equation):

Biological Activity = c0 + c1(LogP) - c2(Polar Surface Area) + c3*(Dipole Moment)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.

This model could then be used to predict the activity of new analogs with different substitutions on the pyridine or diazepane rings. For example, one could virtually explore the effect of replacing the iodine atom with other halogens or modifying the substitution pattern on the diazepane ring. The model would provide a predicted activity for each new structure, allowing medicinal chemists to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. The robustness and predictive ability of the developed QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model building process).

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring, substituted with a strongly deactivating iodo group and an activating amino group (from the diazepane), presents a complex landscape for aromatic substitution reactions.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring of 1-(5-iodopyridin-2-yl)-1,4-diazepane is generally challenging. Pyridine itself is significantly less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgkhanacademy.org This inherent lack of reactivity is further compounded by the tendency of the ring nitrogen to be protonated or to coordinate with Lewis acids under typical electrophilic reaction conditions (e.g., nitration, halogenation, Friedel-Crafts reactions), which further deactivates the ring. wikipedia.orgyoutube.com

The substituents on the ring also play a crucial role. The iodine atom at the 5-position is a deactivating group, while the diazepane moiety at the 2-position, being an amino group, is activating and ortho-, para-directing. However, the powerful deactivation by the pyridine nitrogen generally overrides the influence of these substituents, making electrophilic attack unfavorable. youtube.com Consequently, direct electrophilic substitution on this compound is rarely a viable synthetic strategy.

Nucleophilic Aromatic Substitution at Pyridine

In contrast to its resistance to electrophilic attack, the pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). The 2-position of a pyridine ring is activated towards nucleophilic attack, a reactivity that is enhanced by the presence of the electron-withdrawing ring nitrogen. nih.govyoutube.com

In this compound, the diazepane moiety is already installed at the most reactive site for SNAr (the 2-position). However, the iodine at the 5-position is not typically displaced by nucleophiles under standard SNAr conditions, as halogens at the 3- and 5-positions of pyridine are significantly less reactive than those at the 2-, 4-, or 6-positions. researchgate.net The reactivity order for leaving groups in activated aryl systems is generally F > NO₂ > Cl ≈ Br > I. researchgate.net Therefore, while SNAr is a key type of reactivity for halopyridines, it is primarily relevant to the synthesis of the title compound (from 2-chloro- or 2-fluoropyridine (B1216828) precursors) rather than its subsequent transformation. chemrxiv.orgchemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) at the Iodine Atom

The carbon-iodine bond at the 5-position is the most versatile functional handle on the pyridine ring, readily participating in a variety of palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.comresearchgate.net These reactions provide a powerful and modular approach to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the core structure.

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents and the reaction's tolerance for a broad range of functional groups. researchgate.netnih.gov For instance, coupling of 5-halopyridine derivatives with various arylboronic acids proceeds in moderate to good yields. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the iodopyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.comlibretexts.org This method is invaluable for synthesizing arylalkynes. nih.gov The reaction is highly chemoselective and can be performed under mild conditions. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the iodopyridine with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³), C(sp²), and C(sp) bonds. wikipedia.orgchempedia.infoorgsyn.org Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility compared to nickel. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C(sp²)-C(aryl/vinyl) | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃) |

| Sonogashira | R-C≡CH | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Negishi | R-ZnX | C(sp²)-C(alkyl/aryl/vinyl) | Pd(0) or Ni(0) catalyst (e.g., Pd₂(dba)₃) |

Reactions Involving the Diazepane Ring System

The 1,4-diazepane ring contains two secondary amine functionalities, providing sites for further modification. The nitrogen atom attached to the pyridine ring (N-1) is less nucleophilic due to the electron-withdrawing effect of the aromatic ring, while the N-4 nitrogen retains typical secondary amine reactivity.

N-Functionalization and Alkylation Reactions

The secondary amine at the N-4 position of the diazepane ring is readily functionalized through various reactions, most notably N-alkylation. nih.govosi.lv This allows for the introduction of a wide array of substituents, which is a common strategy in drug discovery to modulate properties like solubility, lipophilicity, and target engagement.

Alkylation can be achieved using alkyl halides, mesylates, or tosylates in the presence of a base. Reductive amination with aldehydes or ketones provides another powerful method for introducing diverse alkyl groups. Research on related 1,4-diazepane systems shows that selective N-alkylation is a feasible and reproducible process. nih.gov For example, studies on similar scaffolds demonstrate that N-alkylation can be directed specifically to the endocyclic nitrogen atoms. nih.gov

Table 2: Common N-Functionalization Reactions for the Diazepane Ring

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | R-X (X=Cl, Br, I, OMs, OTs), Base | Alkyl (R) |

| Reductive Amination | RCHO or RCOR', Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl |

| N-Acylation | RCOCl or (RCO)₂O, Base | Acyl (COR) |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | Aryl (Ar) |

| Sulfonylation | RSO₂Cl, Base | Sulfonyl (SO₂R) |

Ring-Opening and Ring-Contraction Studies

The seven-membered 1,4-diazepane ring is a relatively stable heterocyclic system. researchgate.net Studies focused on the specific ring-opening or ring-contraction of this compound are not widely reported in the literature, suggesting that under typical synthetic conditions, the diazepane ring remains intact.

Stereoselective Transformations and Chiral Pool Applications

The synthesis of enantiomerically pure "this compound" and its derivatives is a critical aspect of its development for applications where specific stereoisomers may exhibit desired therapeutic effects. While direct stereoselective synthesis or chiral resolution of "this compound" is not extensively documented in publicly available literature, established methodologies for analogous chiral 1,4-diazepanes and pyridines can be applied.

One of the primary strategies for obtaining chiral 1,4-diazepanes is through the use of the chiral pool. This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the diazepane ring with a defined stereochemistry.

Another significant method for achieving enantiopure compounds is the resolution of racemic mixtures. This can be accomplished through several techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation. For instance, the resolution of racemic 1,4-dihydropyridine (B1200194) derivatives has been successfully achieved using Cinchona alkaloids like cinchonidine (B190817) and quinidine (B1679956) as resolving agents. The efficiency of such resolutions can be highly dependent on the solvent system used, as demonstrated in the resolution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid researchgate.net.

Table 1: Resolution of a Racemic 1,4-Dihydropyridine Derivative with Chiral Agents researchgate.net

| Entry | Resolving Agent | Solvent Ratio (DMF:H₂O) | Yield (%) | Enantiomeric Excess (ee, %) | Absolute Configuration |

|---|---|---|---|---|---|

| 1 | Cinchonidine | 4:1 | 32 | 99.5 | S |

| 2 | Cinchonidine | 8:5 | 41 | >99.5 | S |

| 3 | Cinchonidine | 1:1 | 44 | 97.8 | S |

| 4 | Quinidine | 8:5 | 43 | >99.5 | R |

| 5 | Quinidine | 1:1 | 46 | 96.6 | R |

Enzymatic kinetic resolution is another powerful tool for obtaining chiral molecules. Lipase-catalyzed enantioselective acetylation, for example, has been effectively used for the resolution of racemic 1-(2-pyridyl)ethanols. In this method, one enantiomer is selectively acetylated by the enzyme, allowing for the separation of the acetylated product from the unreacted enantiomer, both with high enantiomeric purity researchgate.net. This technique provides a practical route to chiral building blocks that could be used in the synthesis of chiral "this compound".

Furthermore, asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity, represents a direct approach to enantiopure 1,4-diazepane derivatives. Asymmetric reductive amination, for instance, has been developed for the synthesis of chiral 1,4-diazepanes and is a promising strategy.

Investigation of Reaction Mechanisms and Kinetics

The chemical behavior of "this compound" is governed by the reactivity of its constituent parts: the 5-iodopyridine ring and the 1,4-diazepane ring. Mechanistic and kinetic studies on analogous structures provide insight into the transformations this compound can undergo.

The 5-iodopyridine moiety is susceptible to a variety of reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The iodine atom is a good leaving group, facilitating these transformations gacariyalur.ac.in.

Nucleophilic substitution on the pyridine ring typically proceeds through an addition-elimination mechanism. The electron-withdrawing nature of the ring nitrogen makes the pyridine ring electron-deficient, particularly at the α (2 and 6) and γ (4) positions, making them susceptible to nucleophilic attack quimicaorganica.orgyoutube.com. For "this compound," the diazepane is attached at the 2-position, and the iodo group is at the 5-position. Nucleophilic attack at the 5-position would be less favorable than at the 2 or 6 positions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and are highly applicable to the 5-iodopyridine portion of the molecule. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom libretexts.orgsigmaaldrich.com. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination uwindsor.ca. For example, in a Suzuki-Miyaura coupling, an organoboron species would react with the 5-iodopyridine in the presence of a palladium catalyst and a base to form a new C-C bond. Kinetic studies, such as the determination of kinetic isotope effects, can be employed to elucidate the rate-determining step of these catalytic cycles, as has been demonstrated in the palladium-catalyzed cross-coupling of cyclopropenyl esters nih.gov.

The 1,4-diazepane ring also possesses distinct reactivity. The secondary amine in the diazepane ring is nucleophilic and can undergo further functionalization, such as alkylation or acylation. The mechanism of N-alkylation often involves reductive amination, where a carbonyl compound reacts with the amine to form an iminium intermediate, which is then reduced. Studies on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines have shown that the reaction can proceed through a stepwise reductive amination process nih.govnih.gov. Computational methods are also employed to evaluate potential reaction pathways nih.gov.

Furthermore, the conformation of the seven-membered diazepine (B8756704) ring can influence its reactivity and the stereochemical outcome of reactions. Ring-opening reactions of fused azetidine-benzodiazepine systems have been shown to be a viable strategy for introducing further diversity into the diazepine core nih.gov. Understanding the mechanisms of these transformations is crucial for the rational design of new derivatives of "this compound".

Applications As a Chemical Scaffold and Building Block in Advanced Organic Synthesis

Design and Synthesis of Derivatives for Receptor Binding Studies (In Vitro/Theoretical)

The structural framework of 1-(5-Iodopyridin-2-yl)-1,4-diazepane makes it an attractive starting point for the design and synthesis of novel ligands for various receptors. The diazepine (B8756704) moiety can be systematically modified to explore structure-activity relationships (SAR), while the iodopyridine group offers a handle for a range of chemical transformations.

Development of Ligand Analogues

The development of ligand analogues based on the 1,4-diazepane scaffold has been a fruitful area of research for targeting a variety of receptors. For instance, derivatives of 1,4-diazepane have been synthesized and evaluated as potent antagonists for orexin (B13118510) receptors, which are involved in the regulation of sleep and wakefulness. lookchem.com In these studies, the diazepine ring serves as a central scaffold, with substituents on the nitrogen atoms being systematically varied to optimize receptor affinity and selectivity.

Furthermore, a conformational expansion approach has been used to develop 1,4-diazepane-based ligands for sigma receptors, which are implicated in various central nervous system disorders. nih.gov This research demonstrated that the bulkier diazepane spacer, when compared to a piperidine (B6355638) ring, can maintain or even improve affinity for both σ1 and σ2 receptor subtypes. nih.gov The synthesis of these analogues typically involves the acylation and subsequent N-alkylation of a 1,4-diazepane precursor, highlighting the versatility of this scaffold in generating diverse libraries of compounds for biological screening. nih.gov

The following table summarizes the synthesis of various 1,4-diazepane derivatives and their targeted receptors, illustrating the potential of the This compound scaffold in similar synthetic strategies.

| Precursor Scaffold | Synthetic Modification | Target Receptor(s) | Reference |

| 1,4-Diazepane | N,N-disubstitution | Orexin Receptors (OX1R, OX2R) | lookchem.com |

| 1-Benzyl-1,4-diazepane | Acylation with aroyl chlorides | Sigma Receptors (σ1, σ2) | nih.gov |

| 1-Boc-1,4-diazepane | Acylation, Boc-deprotection, N-alkylation | Sigma Receptors (σ1, σ2) | nih.gov |

| 1,4-Diazepine-5,7-dione | N-alkylation | Melanocortin Receptors (MC1R, MC4R) | nih.govresearchgate.net |

Structure-Guided Design Approaches

Structure-guided design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structure of a target protein to design and optimize ligands. The semi-rigid and compact nature of the 1,4-diazepine ring makes it an excellent template for such approaches. nih.gov The defined conformational preferences of the diazepine ring allow for the spatial placement of substituents to achieve optimal interactions with the binding site of a receptor. nih.gov

While specific structure-guided design studies involving This compound are not yet prevalent in the literature, the principles can be inferred from studies on related scaffolds. For example, the unique geometry of the seven-membered diazepine ring allows it to fit snugly into binding pockets while providing a stable framework for the addition of functional groups to enhance affinity and selectivity. nih.gov The iodopyridine moiety of This compound could be strategically positioned to form halogen bonds or other specific interactions within a target's active site, a tactic that has been successfully employed in the design of other potent inhibitors.

Radiosynthesis of Imaging Probes (Focus on Synthetic Methodology for Research, Not Clinical Use)

The presence of an iodine atom on the pyridine (B92270) ring of This compound makes it an ideal precursor for the synthesis of radioiodinated imaging probes for preclinical research.

Precursor for Radioiodination and Radiometal Labeling

The carbon-iodine bond on the pyridine ring is a key feature for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) into the molecule. Radioiodination can be achieved through various methods, including nucleophilic substitution (halogen exchange) or electrophilic substitution on an activated precursor. nih.gov For instance, an iododestannylation reaction, where a trialkyltin precursor is reacted with a source of radioiodine, is a common and efficient method for preparing radioiodinated aromatic compounds. nih.gov The synthesis of a radioiodinated 4,6-diaryl-3-cyano-2-pyridinone derivative for tumor imaging demonstrates the feasibility of labeling pyridine-containing scaffolds for in vivo studies. nih.gov

While direct radioiodination of This compound would involve isotopic exchange, a more common strategy in radiotracer development is to synthesize a non-radioactive standard and a suitable precursor for radiolabeling in the final step. The stable, non-radioactive This compound can serve as a reference compound in such studies.

Furthermore, the 1,4-diazepane scaffold can be functionalized with chelating agents to allow for labeling with radiometals. This approach broadens the scope of potential imaging applications. For example, radiohybrid ligands have been developed where a molecule is labeled with either an 18F-labeled prosthetic group or a Ga-68 chelate, demonstrating the adaptability of a core scaffold for different radioisotopes. snmjournals.org

Development of Tracers for Ex Vivo or In Vitro Research Applications

Radioiodinated derivatives of This compound can be valuable tools for in vitro and ex vivo research. For example, they could be used in competitive binding assays to determine the affinity of newly synthesized, non-radioactive analogues for a specific receptor. nih.govsemanticscholar.org In such assays, the radiolabeled ligand competes with a test compound for binding to the target, allowing for the determination of the test compound's inhibitory constant (Ki).

Moreover, these radiotracers can be used in autoradiography studies on tissue sections to visualize the distribution of the target receptor. This technique provides valuable information about the localization of the receptor in different brain regions or in diseased versus healthy tissues, which is crucial for understanding the biological role of the target and for the development of targeted therapies.

Role in Combinatorial Chemistry and Library Synthesis

The This compound scaffold is well-suited for use in combinatorial chemistry and the synthesis of compound libraries. The 1,4-diazepane ring offers multiple points for diversification, and the iodopyridine moiety provides an additional handle for a variety of coupling reactions.

The synthesis of libraries based on the 1,4-benzodiazepine (B1214927) scaffold, a closely related structure, has been well-documented. nih.govnih.govsemanticscholar.org These libraries are typically constructed from three components: a 2-aminobenzophenone, an amino acid, and an alkylating agent, allowing for the rapid generation of a large number of structurally diverse compounds. nih.govsemanticscholar.org Similar multi-component reaction strategies could be adapted for the synthesis of libraries based on the This compound core. nih.gov

The iodopyridine functionality is particularly valuable in this context, as it can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, further expanding the chemical diversity of the library. Parallel synthesis techniques can be employed to efficiently generate arrays of these compounds for high-throughput screening. nih.govnih.gov

Solid-Phase Synthesis Strategies

While specific literature detailing the solid-phase synthesis of this compound is not extensively available, established methodologies for the solid-phase synthesis of related diazepine structures provide a clear blueprint for its potential production. Solid-phase synthesis offers significant advantages for creating libraries of compounds by anchoring a starting material to a polymer support and performing sequential reactions before cleaving the final product.

Research has demonstrated the successful solid-phase synthesis of libraries of piperazinediones and their seven-membered ring homologs, diazepinediones. nih.gov One effective protocol utilizes a Kaiser oxime resin, which allows for the cleavage from the support to occur concurrently with an intramolecular displacement reaction under mild conditions. nih.gov Another approach involves the synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones using amino acids and β-amino acids as building blocks on a solid support. In this method, various basic conditions can be tested to optimize the cyclization and cleavage from the resin.

A potential solid-phase strategy for producing derivatives of this compound could involve anchoring a suitable precursor, such as a protected 1,4-diazepane, to a resin. The iodopyridine moiety could then be introduced, or alternatively, a 2-substituted-5-iodopyridine could be reacted with a resin-bound ethylenediamine (B42938) derivative, followed by cyclization to form the diazepane ring. The iodine atom serves as a key functional handle for diversification through reactions like Suzuki or Sonogashira coupling, allowing for the attachment of various substituents while the scaffold remains on the solid support.

A noteworthy side reaction observed during the Fmoc-based solid-phase synthesis of certain peptides is the formation of a 1,4-diazepine-2,5-dione ring. nih.gov This unintended reaction pathway, which proceeds from an aspartimide peptide intermediate, highlights a potential alternative route for creating diazepine peptide derivatives, which could be exploited for targeted synthesis. nih.gov

Table 1: Comparison of Conditions for Solid-Phase Diazepinedione Synthesis

| Resin Type | Key Reaction Step | Reagents/Conditions for Cyclization/Cleavage | Product Type | Reference |

|---|---|---|---|---|

| Kaiser Oxime Resin | Intramolecular displacement during cleavage | Mild conditions (specifics not detailed) | Piperazinediones & Diazepinediones | nih.gov |

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis provides an efficient alternative to traditional solid-phase methods for rapidly generating libraries of related compounds. This technique is particularly well-suited for the this compound scaffold, leveraging the reactivity of the iodo- group for diversification.

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry and are highly applicable here. researchgate.net For instance, methods developed for the synthesis of 1,4-benzodiazepines can be adapted. One such strategy involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. nih.govmdpi.comresearchgate.net This reaction proceeds through a π-allylpalladium intermediate, which undergoes intramolecular nucleophilic attack to form the seven-membered diazepine core. nih.govmdpi.com By varying the propargylic carbonate and the aminobenzylamine starting materials in a parallel format, a diverse library of benzodiazepine (B76468) derivatives can be synthesized efficiently. nih.govmdpi.comresearchgate.net

Applying this logic to this compound, one could envision a multi-step solution-phase synthesis amenable to parallel diversification. The synthesis could start with the coupling of 2-chloro-5-iodopyridine (B1352245) with a protected ethylenediamine, followed by reactions to build out the diazepane ring. The crucial iodine atom on the pyridine ring remains intact for late-stage functionalization. In a parallel synthesis setup, this common intermediate could be reacted with a wide array of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or other coupling partners to generate a library of novel compounds.

Table 2: Example of a Palladium-Catalyzed Reaction for Diazepine Synthesis

| Reaction Type | Catalyst | Key Reactants | Key Intermediate | Product Class | Reference |

|---|

Application in Material Science Research (e.g., Coordination Polymers, Sensors)

The structural features of this compound make it an intriguing candidate for applications in material science. The presence of multiple nitrogen atoms (one in the pyridine ring and two in the diazepane ring) provides several potential coordination sites for binding to metal ions, making it a promising ligand for the construction of coordination polymers. Furthermore, the combination of a heterocyclic, aromatic system with a flexible chelating group suggests potential in the development of chemical sensors.

Coordination polymers are crystalline materials formed by the self-assembly of metal ions with organic ligands. The properties of these materials can be tuned by changing the metal ion or the organic linker. Research has shown that pyridine-based ligands, such as pyridine-dicarboxylic acids, are effective in forming diverse coordination polymers with various metal ions like Mn(II), Co(II), and Bi(III). nih.govnih.gov These ligands can coordinate through both the pyridine nitrogen and the carboxylate oxygen atoms, leading to the formation of 1D, 2D, or 3D networks. nih.govnih.gov Similarly, di(pyridyl)imidazole derivatives have been used to create coordination polymers with d¹⁰-metals like Zn(II) and Cd(II), where the flexible nature of the ligands influences the final structure. rsc.org

Given these precedents, this compound could function as a multidentate ligand. The pyridine nitrogen and the two diazepane nitrogens could simultaneously bind to one or more metal centers, bridging them to form extended polymeric structures. The rigidity of the iodopyridine unit combined with the flexibility of the diazepane ring could lead to novel network topologies and material properties.

In the field of chemical sensors, pyridine-based compounds are often used as fluorescent chemosensors. researchgate.netnih.gov The principle typically involves the coordination of a target analyte, such as a metal ion, to the nitrogen atom of the pyridine ring. researchgate.net This binding event alters the electronic properties of the molecule, resulting in a measurable change in its fluorescence or absorption spectrum. researchgate.netnih.gov The this compound scaffold incorporates the necessary pyridine ring and additional chelating nitrogens from the diazepane ring, which could enhance both the selectivity and sensitivity of a potential sensor. The presence of the heavy iodine atom could also influence the photophysical properties of the molecule, potentially enabling phosphorescence-based sensing applications. Additionally, the iodine atom itself is a point of interest; while distinct from the molecule, sensors designed for detecting iodine gas are of significant interest, particularly those using metal-organic frameworks (MOFs). labpartnering.org This highlights the relevance of iodine in sensor technology.

Analytical Methodologies for Purity and Identity Confirmation in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating the target compound from unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of "1-(5-Iodopyridin-2-yl)-1,4-diazepane" due to its high resolution and sensitivity. In a research context, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all observed peaks.

During synthesis, HPLC is invaluable for monitoring the reaction's progress, ensuring the complete consumption of starting materials before workup. thermalsupport.com For compounds in the diazepine (B8756704) class, a typical analysis might employ a C8 or C18 column with a gradient elution system. nih.gov A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used as the mobile phase, with a UV-Vis or Diode Array Detector (DAD) for detection. nih.gov The retention time (RT) is a characteristic feature for the compound under specific chromatographic conditions.

Table 1: Representative HPLC Parameters for Analysis of a Diazepine Derivative

| Parameter | Value/Condition |

| Column | Reversed-Phase C8 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.05M Ammonium Acetate; B: Acetonitrile |

| Gradient | Time-dependent gradient, e.g., 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Purity | >98% |

This table represents a typical, hypothetical set of parameters for analyzing a compound similar in structure to this compound, based on established methods for related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, providing information on both purity and molecular weight. This technique is suitable for thermally stable and volatile compounds. For nitrogenous heterocycles, GC-MS can be a powerful identification tool. nih.gov However, for some diazepine derivatives, volatility can be a challenge, and a derivatization step may be necessary to convert the compound into a more volatile form suitable for GC analysis. nih.gov The mass spectrometer fragments the eluted compound into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint, aiding in structural confirmation.

Chiral Chromatography for Enantiomeric Purity

Since the 1,4-diazepane ring is not planar, "this compound" is a chiral molecule if it does not possess a plane of symmetry. If synthesized as a single enantiomer or if the racemate is resolved, it is crucial to determine the enantiomeric purity or enantiomeric excess (ee). Chiral chromatography is the gold standard for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

A common approach involves using columns with a chiral selector, such as a polysaccharide derivative like amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support. researchgate.net By comparing the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated. The absolute configuration of the separated enantiomers is often determined by complementary techniques like X-ray crystallography. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The results are used to confirm the empirical formula of "this compound" (C10H14IN3). The experimentally determined percentages of each element are compared against the theoretically calculated values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's stoichiometric purity and confirms that it is free from significant amounts of impurities that would alter the elemental composition. researchgate.net

Table 2: Hypothetical Elemental Analysis Data for C10H14IN3

| Element | Theoretical % | Found % |

| Carbon (C) | 39.62 | 39.58 |

| Hydrogen (H) | 4.65 | 4.69 |

| Nitrogen (N) | 13.86 | 13.81 |

This table shows representative data where the 'Found' values are within the acceptable ±0.4% deviation from the 'Theoretical' values for the molecular formula C10H14IN3.

Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC) for Phase Transitions and Purity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. news-medical.net It is widely used in pharmaceutical and chemical research to determine the purity of crystalline solids and to study their thermal behavior, such as melting and decomposition. nih.govunigoa.ac.in

For a pure, crystalline compound, DSC analysis will show a sharp, well-defined endothermic peak at its melting point. The presence of impurities lowers the melting point and broadens the melting range, a phenomenon based on the Van't Hoff law of melting-point depression. mt.com By analyzing the shape of the melting endotherm, the purity of the sample can be quantitatively determined, often providing results comparable to chromatographic methods for compounds with purity levels of 98% or higher. nih.govresearchgate.net DSC is also used to identify phase transitions, detect polymorphism (the existence of different crystalline forms), and assess the thermal stability of the compound by observing the onset temperature of decomposition (Tdec). unigoa.ac.inacs.org The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative degradation. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of artificial intelligence (AI) and medicinal chemistry presents a transformative opportunity for accelerating the discovery of novel therapeutics based on the 1-(5-Iodopyridin-2-yl)-1,4-diazepane scaffold. nih.gov Machine learning (ML) models, a subset of AI, are increasingly utilized to build upon decades of innovation in cheminformatics and computational chemistry. nih.gov

Generative AI models, such as recurrent neural networks (RNNs) and diffusion models, can be employed for de novo drug design, creating entirely new molecular structures with optimized properties. nih.govnih.gov These models can explore the vast chemical space around the core scaffold to generate novel derivatives with high predicted affinity and selectivity for specific biological targets. medium.com For instance, a generative model could be trained on a dataset of known bioactive diazepane derivatives to learn the underlying chemical patterns and then generate new, synthetically accessible molecules based on the this compound core. medium.comresearchgate.net

Furthermore, predictive ML models can be developed to estimate key pharmaceutical properties. Supervised learning algorithms like random forests or support vector machines can be trained to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, thereby reducing the need for extensive experimental screening in the early stages. nih.gov This computational pre-screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov

Table 1: Hypothetical Application of AI/ML in Designing Novel this compound Analogs

| AI/ML Technique | Application | Desired Outcome |

| Generative Adversarial Network (GAN) | De novo design of derivatives | Generation of novel, diverse, and synthesizable analogs with predicted high affinity for a target protein. |

| Recurrent Neural Network (RNN) | SMILES-based molecule generation | Creation of new chemical entities by extending the core scaffold with desirable functional groups. nih.gov |

| Graph Neural Network (GNN) | Property Prediction (e.g., solubility, binding affinity) | Accurate estimation of physicochemical and biological properties to prioritize candidates for synthesis. researchgate.net |

| Active Learning with Free Energy Perturbation (FEP) | Iterative optimization of lead compounds | Efficiently guide the optimization process by selecting the most informative compounds to synthesize and test next. nih.gov |

Exploration of Novel Synthetic Pathways for Scalability

The advancement of this compound from a laboratory-scale compound to a readily available research tool or therapeutic precursor hinges on the development of scalable and efficient synthetic routes. The 1,4-diazepane ring system is a recognized "privileged structure" in medicinal chemistry, leading to considerable efforts in developing versatile synthetic methodologies. jocpr.com

Current strategies for synthesizing diazepine (B8756704) rings often involve multi-step sequences. nih.gov Future research should focus on convergent and streamlined approaches. One promising avenue is the use of palladium-catalyzed reactions, such as intramolecular Buchwald-Hartwig amination, which has proven effective for the synthesis of various benzodiazepine (B76468) structures. mdpi.com This could be adapted for the cyclization step to form the 1,4-diazepane ring.

Another area of exploration is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 1,4-benzodiazepines in a single pot from three or more starting materials. nih.govnih.gov Designing an MCR to assemble the this compound scaffold would dramatically improve synthetic efficiency and facilitate the rapid generation of a library of analogs. nih.gov Additionally, modular synthetic approaches, where different building blocks can be combined to create diverse scaffolds, could be applied to generate not only 1,4-diazepanes but also related structures like piperazines and 1,5-diazocanes from common intermediates. researchgate.netrsc.org For the iodopyridine component, green synthetic methods using water as a solvent for the iodination of 2-aminopyridine (B139424) could offer a more environmentally friendly and scalable alternative to traditional methods. google.com

Development of Advanced Probes for Mechanistic Chemical Biology

To elucidate the biological mechanism of action of this compound and its derivatives, the development of advanced chemical probes is essential. The presence of the iodine atom on the pyridine (B92270) ring provides a unique chemical handle for modification.

A key strategy would be the synthesis of a radioiodinated version of the compound. The substitution of the stable iodine atom with a radioisotope, such as Iodine-125 or Iodine-123, would create a powerful tool for in vitro and in vivo studies. This approach has been successfully used for other iodopyridine-containing molecules to study their biodistribution and target engagement. nih.gov A radiolabeled version of this compound could be used in:

Binding Assays: To quantify the affinity of the compound for its biological target(s).

Autoradiography: To visualize the distribution of the compound in tissue sections.

Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Imaging: To non-invasively track the compound in living subjects, provided a suitable positron- or gamma-emitting iodine isotope is used.

Beyond radiolabeling, other probes could be developed. For example, attaching a fluorescent dye to the diazepane ring would allow for visualization of the compound's subcellular localization using fluorescence microscopy. Alternatively, the synthesis of a photoaffinity-labeled analog, where a photoreactive group is incorporated, would enable the covalent cross-linking of the compound to its protein target upon UV irradiation, facilitating target identification and validation.

Expansion of the this compound Scaffold for Diverse Chemical Applications

The 1,4-diazepane scaffold is a core component of numerous biologically active agents, demonstrating its versatility in drug design. jocpr.comnih.govnih.gov By strategically modifying the this compound core, it is possible to develop new classes of compounds with a wide range of potential therapeutic applications. The 1,4-benzodiazepine (B1214927) scaffold, a close relative, is known to exhibit a broad spectrum of activities, including acting as anxiolytics, anticonvulsants, and endothelin receptor antagonists. nih.govacs.org

This "scaffold hopping" approach can be used to explore new biological targets. The iodopyridine group can participate in halogen bonding, a specific non-covalent interaction that can be exploited in rational drug design to enhance binding affinity and selectivity. The diazepane ring offers multiple points for substitution, allowing for fine-tuning of physicochemical properties and spatial orientation of functional groups to interact with different biological targets. nih.govnih.gov

Table 2: Potential Therapeutic Applications through Scaffold Modification

| Scaffold Modification | Potential Target Class | Example of Related Activity | Citation |

| Acylation of diazepane nitrogen with aromatic groups | Serine Proteases | 1,4-Diazepane derivatives have shown potent inhibition of Factor Xa, an enzyme in the coagulation cascade. | nih.gov |

| Introduction of a benzofuran (B130515) moiety | Sigma Receptors | Benzofuran-substituted diazepanes have been identified as high-affinity sigma-1 receptor (σ1R) ligands with neuroprotective potential. | nih.gov |

| Fusion with an aromatic ring (e.g., creating a benzo[e] nih.govnih.govdiazepin-2-one structure) | G-Protein Coupled Receptors (GPCRs) | Benzo[e] nih.govnih.govdiazepin-2-one derivatives act as potent endothelin receptor antagonists for cardiovascular diseases. | acs.org |

| Substitution on the pyridine ring | Central Nervous System (CNS) Targets | The 1,4-benzodiazepine class is well-known for its action on CNS targets, leading to anxiolytic and anticonvulsant effects. | jocpr.comresearchgate.net |

By systematically exploring these modifications, the this compound scaffold can serve as a starting point for the discovery of novel chemical entities targeting a diverse array of diseases.

Q & A

Q. Basic Characterization

- ¹H NMR : Look for characteristic signals:

- LC/MS : The molecular ion peak ([M+H]⁺) should align with the calculated mass (C₁₀H₁₃IN₄: ~332.04 g/mol). For example, 1-(3-trifluoromethylphenyl)-1,4-diazepane shows [M+H]⁺ at m/z 245.85 .

What computational approaches (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this compound?

Advanced Theoretical Analysis

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict thermochemical properties, such as bond dissociation energies and ionization potentials, with <3 kcal/mol error . Key applications:

- Electron Density Mapping : Identify nucleophilic/electrophilic sites by analyzing Fukui indices.

- Conformational Analysis : Assess the diazepane ring’s flexibility and its impact on binding interactions (e.g., with biological targets) .

How does the iodine substituent influence the compound’s pharmacological profile compared to halogenated analogs?

Structure-Activity Relationship (SAR) Focus

Iodine’s large atomic radius and polarizability enhance van der Waals interactions with hydrophobic receptor pockets. For example:

- In σ₂ receptor ligands, halogen substitution (Cl, Br, I) on pyridine significantly alters binding affinity. Iodine may improve selectivity due to steric effects .

- Metabolic Stability : Bulky iodine substituents can reduce oxidative metabolism, as seen in optimized diazepane-based CB2 agonists where fluorination improved stability .

What experimental challenges arise in studying this compound’s bioactivity, and how can they be mitigated?

Q. Advanced Experimental Design

- Solubility Issues : The compound’s hydrophobicity may limit aqueous solubility. Strategies include:

- Co-solvents (e.g., DMSO <1% v/v) .

- Prodrug derivatization (e.g., hydrochloride salts, as in H-1152 dihydrochloride) .

- Radiolabeling for Imaging : Iodine-125/131 isotopes enable tracking in pharmacokinetic studies but require strict handling protocols .

How can researchers resolve discrepancies in reported biological data for diazepane derivatives?

Q. Data Contradiction Analysis

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels can skew IC₅₀ values. Standardize protocols using reference agonists/antagonists .

- Conformational Dynamics : Variable diazepane ring puckering (observed in NMR studies ) may lead to divergent binding modes. Use molecular dynamics simulations to correlate flexibility with activity .

What strategies improve the metabolic stability of this compound in preclinical studies?

Q. Advanced Pharmacokinetics

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, tetrahydropyran) to reduce CYP450-mediated oxidation, as demonstrated in CB2 agonist optimizations .

- Prodrug Approaches : Mask reactive sites with cleavable groups (e.g., esters) to enhance bioavailability .

How does the compound’s stereochemistry impact its interactions with biological targets?

Q. Chirality and Binding Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products